molecular formula C7H5Cl2NO2 B14027243 2,3-Dichloro-4-nitrotoluene

2,3-Dichloro-4-nitrotoluene

Cat. No.: B14027243
M. Wt: 206.02 g/mol
InChI Key: FJFIILMWDCALIS-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitrotoluene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two chlorine atoms and one nitro group attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-nitrotoluene typically involves the nitration of 2,3-dichlorotoluene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and advanced process control systems helps in maintaining the desired reaction conditions and improving the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-nitrotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-4-nitrotoluene finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-4-nitrotoluene
  • 2,6-Dichloro-4-nitrotoluene
  • 2,3-Dichloro-6-nitrotoluene

Uniqueness

2,3-Dichloro-4-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to its isomers and other similar compounds .

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

2,3-dichloro-1-methyl-4-nitrobenzene

InChI

InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3

InChI Key

FJFIILMWDCALIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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